Avanafil Metabolite M4

Description

Contextualization of Avanafil (B1665834) Metabolism within PDE5 Inhibitor Biotransformation

The biotransformation of PDE5 inhibitors, a class of drugs that also includes sildenafil (B151), tadalafil, and vardenafil, is primarily a function of the hepatic cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP3A4 is the main enzyme responsible for the metabolism of avanafil. tga.gov.aunih.gov This process of enzymatic degradation is a common pathway for many pharmaceuticals, converting the parent drug into various metabolites that can be more easily excreted from the body. tga.gov.audrugbank.com

Avanafil's chemical structure, which differs from the core structure of sildenafil, vardenafil, and tadalafil, influences its binding to the PDE5 enzyme and its subsequent metabolism. nih.govdergipark.org.tr Like other PDE5 inhibitors, avanafil undergoes extensive metabolism, with the resulting metabolites being eliminated predominantly through the feces (approximately 63%) and to a lesser extent in the urine (approximately 21%). tga.gov.au

Significance of Metabolite M4 in Avanafil's Metabolic Profile

Following oral administration, avanafil is broken down into two major metabolites: M4 and M16. nih.govnih.gov While the M16 metabolite is considered inactive, the M4 metabolite retains a portion of the pharmacological activity of the parent compound. drugbank.comnih.gov

| Property | Value |

| Relative Plasma Concentration (to Avanafil) | ~23% |

| In Vitro PDE5 Inhibitory Potency (to Avanafil) | 18% |

| Contribution to Total Pharmacologic Activity | ~4% |

Research Gaps and Unexplored Areas Pertaining to Avanafil Metabolite M4

Despite the progress made in understanding this compound, several areas warrant further investigation. While its in vitro activity is established, a more detailed in vivo characterization of M4's pharmacodynamics and its precise contribution to the clinical efficacy of avanafil remains an area for deeper exploration.

Further research could focus on:

Potential for Drug-Drug Interactions: Investigating how inhibitors or inducers of CYP3A4 might specifically affect the formation and clearance of Metabolite M4, and the clinical implications of such interactions.

Long-term Effects: Studying the potential for accumulation or long-term effects of Metabolite M4, particularly in specific patient populations or with chronic administration, although current data suggests no significant accumulation of avanafil itself. researchgate.net

Addressing these research gaps will provide a more complete understanding of the metabolic profile of avanafil and the role of its active metabolite, M4, in its therapeutic effects.

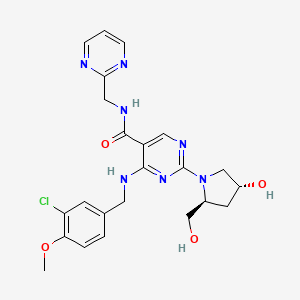

Structure

3D Structure

Properties

Molecular Formula |

C23H26ClN7O4 |

|---|---|

Molecular Weight |

499.9 g/mol |

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1 |

InChI Key |

STICMRYZQZNHAV-JKSUJKDBSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@@H](C[C@H]4CO)O)Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avanafil metabolite M4 |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Formation of Avanafil Metabolite M4

Hepatic Metabolism of Avanafil (B1665834): Primary Pathways

Avanafil is cleared from the body predominantly through hepatic metabolism. drugbank.com The metabolic process involves several enzymatic systems, with the cytochrome P450 family playing a central role. The output of this metabolism includes two major circulating metabolites, designated M4 and M16. nih.gov The plasma concentrations of these metabolites are significant, with M4 and M16 reaching approximately 23% and 29%, respectively, of the parent compound's concentration. drugbank.comnih.govnih.gov

The biotransformation of avanafil is heavily reliant on the action of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that are fundamental to the metabolism of a vast number of drugs. drugbank.comnih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in the metabolic fate of avanafil. drugbank.com

The primary enzyme responsible for the metabolism of avanafil and the subsequent formation of its M4 metabolite is the cytochrome P450 3A4 (CYP3A4) isoform. drugbank.comnih.govnih.govnih.govmedkoo.com This enzyme is the most abundant CYP in the human liver and is involved in the metabolism of a large percentage of clinically used drugs. nih.gov The significant role of CYP3A4 means that its activity level can have a substantial impact on the plasma concentrations of avanafil and its metabolites. unam.mx The formation of Avanafil Metabolite M4 is a direct result of CYP3A4-mediated oxidation of the parent avanafil molecule. medkoo.com

Table 1: Enzymatic Contribution to this compound Formation

| Enzyme Family | Specific Isoform | Contribution Level | Source |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Major | drugbank.comnih.govnih.govnih.govmedkoo.com |

| Cytochrome P450 | CYP2C9 | Minor | drugbank.commedkoo.com |

The available scientific literature predominantly attributes the formation of this compound to CYP-mediated pathways. There is currently a lack of significant evidence to suggest the involvement of non-cytochrome P450 enzymatic systems, such as UDP-glucuronosyltransferases (UGTs) or flavin-containing monooxygenases (FMOs), in the direct formation of this specific metabolite. nih.govxenotech.comucl.ac.ukwikipedia.orgnih.govyoutube.comwikipedia.org While these enzyme systems are crucial for the metabolism of many compounds, their role in the primary metabolic steps leading to Metabolite M4 has not been documented. Therefore, any potential influence from non-CYP systems on M4 formation remains theoretical and is not considered a primary pathway.

Role of Cytochrome P450 Enzymes in Avanafil Biotransformation

Metabolic Steps Leading to this compound Generation

The generation of this compound from its parent compound involves specific oxidative chemical modifications catalyzed by the aforementioned enzymes.

Avanafil is the direct precursor to this compound. medkoo.com The transformation involves hydroxylation, a common phase I metabolic reaction. Specifically, this compound is formed through hydroxylation at two positions on the parent molecule: on the pyrrolidine (B122466) ring and on the hydroxymethyl group, resulting in a dihydroxylated metabolite. This is evident from the chemical name of the metabolite: 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. medkoo.com This active metabolite retains a similar phosphodiesterase selectivity profile to avanafil but has a reduced inhibitory potency for PDE5, which is about 18% of that of the parent compound. drugbank.comnih.gov Consequently, M4 is estimated to account for approximately 12% of the total pharmacological activity. drugbank.com

Biological Activity and Selectivity of Avanafil Metabolite M4 in Vitro Studies

Phosphodiesterase (PDE) Isoenzyme Inhibition Profile of Avanafil (B1665834) Metabolite M4 (In Vitro)

In vitro studies have characterized the inhibitory effects of Avanafil Metabolite M4 on various phosphodiesterase isoenzymes, providing insight into its potential pharmacological activity.

Selectivity Profile Against Other PDE Isoenzymes (In Vitro Comparative Analysis with Avanafil)

The M4 metabolite exhibits a phosphodiesterase selectivity profile that is similar to that of avanafil. tga.gov.aueuropa.eueuropa.eumoph.go.thmedsinfo.com.au In vitro studies on avanafil have demonstrated its high selectivity for PDE5 over other PDE isoenzymes. tga.gov.au Specifically, avanafil is over 100-fold more potent for PDE5 than for PDE6, which is found in the retina. tga.gov.au Its selectivity for PDE5 is even more pronounced when compared to other isoenzymes, being over 1,000-fold for PDE4, PDE8, and PDE10, over 5,000-fold for PDE2 and PDE7, and over 10,000-fold for PDE1, PDE3, PDE9, and PDE11. tga.gov.aueuropa.eu This high selectivity of the parent compound is important for minimizing off-target effects, and the M4 metabolite is noted to share this characteristic selectivity profile. tga.gov.aueuropa.eu

Interactive Data Table: Comparative PDE Inhibition of Avanafil and this compound

| Compound | Target | Inhibitory Potency |

| This compound | PDE5 | 18% of Avanafil |

| Avanafil | PDE5 vs PDE6 | >100-fold selectivity |

| Avanafil | PDE5 vs PDE4, PDE8, PDE10 | >1,000-fold selectivity |

| Avanafil | PDE5 vs PDE2, PDE7 | >5,000-fold selectivity |

| Avanafil | PDE5 vs PDE1, PDE3, PDE9, PDE11 | >10,000-fold selectivity |

Interaction of this compound with Drug-Metabolizing Enzymes (In Vitro)

The potential for this compound to interact with drug-metabolizing enzymes has been evaluated in vitro to understand its drug-drug interaction profile.

Minimal Inhibition of Various CYP Isoforms by M4 (e.g., CYP1A1/2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)

In vitro studies utilizing human liver microsomes have demonstrated that this compound, along with other metabolites of avanafil, exhibits minimal inhibition of a range of cytochrome P450 (CYP) isoforms. europa.eueuropa.eumedsinfo.com.au The isoforms tested include CYP1A1/2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. europa.eueuropa.eumedsinfo.com.au Based on these findings, it is not anticipated that this compound will have a significant effect on other medicinal products that are metabolized by these enzymes. europa.eueuropa.eumedsinfo.com.au

Potential for M4 to Act as a Substrate for Efflux or Uptake Transporters (In Vitro Models)

Current in vitro data primarily focuses on the parent compound, avanafil, in relation to drug transporters. In vitro studies have shown that avanafil has a modest potential to act as a P-glycoprotein (P-gp) substrate and inhibitor. europa.eueuropa.eu At clinically relevant concentrations, avanafil may also act as an inhibitor of Breast Cancer Resistance Protein (BCRP). europa.eu However, specific in vitro studies detailing the interaction of this compound as a substrate for either efflux or uptake transporters are not extensively documented in the provided search results.

Molecular Mechanisms Underlying this compound's Biological Interactions (Theoretical and In Vitro Binding Studies)

The biological activity of this compound stems from its interaction with PDE5. While detailed molecular binding studies specifically for the M4 metabolite are not extensively available, its mechanism is understood in the context of its parent compound, avanafil. Avanafil acts as a competitive inhibitor of PDE5. nih.gov Inhibition of PDE5 prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation. drugbank.com The M4 metabolite, being an active metabolite, is understood to share this fundamental mechanism of action by binding to the catalytic site of PDE5, albeit with lower potency than avanafil. caymanchem.comunimi.it

Ligand-Enzyme Binding Kinetics and Thermodynamics

Detailed studies on the specific ligand-enzyme binding kinetics, including association (k_on) and dissociation (k_off) rate constants, and the thermodynamic parameters (such as changes in enthalpy and entropy) of the interaction between this compound and the PDE5 enzyme are not extensively available in publicly accessible scientific literature.

Computational Modeling of M4-Enzyme Interactions

Specific computational modeling studies, such as molecular docking or molecular dynamics simulations, detailing the precise binding mode and interactions of this compound within the active site of the PDE5 enzyme have not been widely published.

Analytical Methodologies for Avanafil Metabolite M4 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Avanafil (B1665834) Metabolite M4 from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity analysis and quantification of Avanafil and its related substances. nih.gov Pharmacokinetic studies that have demonstrated dose proportionality for Avanafil and its metabolites M4 and M16 have relied on HPLC-based methods for their quantification in biological samples. tga.gov.au These methods typically utilize reversed-phase chromatography, which is a widely used scientific strategy in the pharmaceutical industry. dergipark.org.tr

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, has been developed for the analysis of Avanafil and its process-related impurities. nih.gov Such methods provide efficient and selective separation on columns like the Waters ACQUITY HSS C18, often using a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). nih.govresearchgate.net While these methods are often focused on the parent drug and its impurities, the principles are directly applicable to the separation and quantification of Metabolite M4. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the determination of Avanafil and its metabolites in biological matrices such as plasma and brain tissue. rsc.orgresearchgate.net Several studies have successfully developed and validated LC-MS/MS methods for pharmacokinetic research. wvu.edursc.orgnih.gov

One such method employed a high-performance liquid chromatography-triple quadrupole-mass spectrometer (LC-QqQ-MS) for the simultaneous analysis of Avanafil and its primary metabolites. rsc.orgresearchgate.net This approach allows for accurate quantification even at low concentrations, which is essential for determining metabolite profiles in different biological compartments. rsc.org The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the detection. rsc.orgresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Avanafil and Metabolite Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Nucleodur C18 rsc.orgresearchgate.net |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (29:71, v/v) rsc.orgresearchgate.net |

| Flow Rate | 0.5 mL/min rsc.orgresearchgate.net |

| Detection | Triple Quadrupole Mass Spectrometer (QqQ-MS) rsc.org |

| Ionization Mode | Positive Multiple Reaction Monitoring (MRM) rsc.orgresearchgate.net |

| Sample Preparation | Liquid-Liquid Extraction rsc.org |

This technique has been crucial in studies identifying metabolites in the brain and plasma of rats following oral administration of Avanafil. nih.gov

While Liquid Chromatography is the predominant technique for analyzing Avanafil and its metabolites, Gas Chromatography (GC) is also used in the quality control of the active pharmaceutical ingredient (API), specifically for the analysis of residual solvents. GC-MS is a powerful analytical tool for the determination of volatile compounds and has been validated for the analysis of various metabolites, such as anabolic steroids, in different matrices. researchgate.net

However, for a non-volatile and thermally labile compound like Avanafil Metabolite M4, direct analysis by GC-MS is not typical. It would require a derivatization step to increase its volatility. Currently, the application of GC-MS for the direct analysis of this compound is not widely documented in scientific literature, with LC-MS/MS being the preferred method due to its direct applicability to non-volatile and polar compounds in liquid matrices.

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are indispensable for the structural confirmation and analysis of Avanafil and its related compounds, including Metabolite M4.

UV-Vis spectrophotometry is a common, rapid, and cost-effective analytical method used in pharmaceutical analysis. dergipark.org.tr The structure of Avanafil contains chromophores that absorb ultraviolet light, a property that is utilized for its quantification. dergipark.org.trejbps.com The parent drug, Avanafil, exhibits an absorption maximum at approximately 246 nm in methanol. ejbps.com

Since this compound is a structural derivative of Avanafil, it is expected to retain a similar chromophoric system. dergipark.org.tr Therefore, UV-Vis spectrophotometry is theoretically a viable technique for the quantification of Metabolite M4, especially after it has been isolated from interfering substances by a separation technique like HPLC. dergipark.org.trtga.gov.au This makes HPLC with UV or Diode-Array Detection (DAD) a practical approach for routine analysis in quality control settings. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. The definitive structure of Avanafil was confirmed using a combination of analytical techniques, including 1H and 13C NMR spectroscopy. tga.gov.au

In a research context, NMR is crucial for unequivocally confirming the chemical structure of metabolites. nih.govresearchgate.net Following the isolation and purification of this compound, 1D and 2D NMR experiments would be performed to verify its structure. nih.gov This involves assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule. This level of detailed structural analysis is essential for identifying and characterizing new metabolites or for synthesizing reference standards. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Avanafil |

| This compound |

| Avanafil Metabolite M16 |

| Acetonitrile |

| Ammonium formate |

| Formic Acid |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS) for M4 Characterization

Advanced mass spectrometry (MS) techniques are crucial for the definitive characterization of drug metabolites like this compound. High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Mass Spectrometry (IM-MS) offer significant advantages for structural elucidation.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is instrumental in distinguishing Metabolite M4 from other potential transformation products of avanafil. The high resolving power of HRMS also aids in separating the analyte signal from background interferences in complex biological samples, leading to more reliable identification.

Ion Mobility Mass Spectrometry (IM-MS) introduces an additional layer of separation based on the size, shape, and charge of an ion. dergipark.org.tr This technique can differentiate between isomeric compounds that have the same mass-to-charge ratio but different three-dimensional structures. The collision cross-section (CCS) value derived from IM-MS serves as a unique physicochemical identifier for Metabolite M4, further confirming its identity. dergipark.org.tr The conversion of avanafil to its M16 metabolite, for instance, is a process that can be studied using ion mobility, which separates ions based on their mass, charge, and cross-sectional area. dergipark.org.tr

Sample Preparation and Extraction Methodologies for Metabolic Studies (e.g., from in vitro systems, animal tissues)

The accurate analysis of this compound from various biological sources hinges on effective sample preparation and extraction. The choice of methodology is dictated by the complexity of the sample matrix, which can range from relatively clean in vitro systems to more complex animal tissues. 111.68.96not2crafty.comtmu.edu.cntmu.edu.cn

For in vitro metabolic studies using systems like liver microsomes, a straightforward protein precipitation (PPT) is often sufficient. science.gov In this method, an organic solvent such as acetonitrile is added to the sample to denature and precipitate proteins. Following centrifugation, the resulting supernatant containing Metabolite M4 can be directly analyzed.

In the case of more complex matrices like animal tissues, more rigorous extraction techniques are necessary to remove interfering substances. Solid-phase extraction (SPE) is a commonly employed method that utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. The interferences are washed away, and the purified metabolite is then eluted with a suitable solvent. Liquid-liquid extraction (LLE) is another established technique where the metabolite is partitioned between two immiscible liquid phases to isolate it from the biological matrix. The selection of appropriate solvents and pH conditions is critical for achieving high extraction efficiency.

Validation Parameters for Research Analytical Methods for M4 (e.g., Linearity, Limit of Detection, Limit of Quantification, Precision, Accuracy)

To ensure the reliability and consistency of research data, analytical methods for the quantification of this compound must be thoroughly validated. researchgate.netscientificipca.org This process involves assessing several key parameters in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte. It is typically assessed by a low-level correlation coefficient (r²) from a calibration curve. researchgate.netscientificipca.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of M4 that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netscience.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netscientificipca.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.netscientificipca.org

The following interactive table summarizes typical acceptance criteria for these validation parameters in analytical method validation for pharmaceutical research.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Precision (%RSD) | ≤ 15% (for QCs), ≤ 20% (for LLOQ) |

| Accuracy (% Bias) | Within ±15% (for QCs), Within ±20% (for LLOQ) |

Stability-Indicating Methods for this compound Research

Stability-indicating methods are analytical procedures that can accurately and selectively measure the concentration of an active pharmaceutical ingredient (API) or its metabolites in the presence of their degradation products. dergipark.org.tr The development of such methods is crucial for assessing the chemical stability of this compound under various environmental conditions. dergipark.org.trresearchgate.net

These methods typically involve subjecting the metabolite to forced degradation under stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis. researchgate.net The goal is to generate potential degradation products and ensure that the analytical method can effectively separate the intact metabolite from these degradants. dergipark.org.tr High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is a commonly used technique for this purpose, as it can resolve the different compounds and provide spectral information to aid in their identification. dergipark.org.tr

The validation of a stability-indicating method must demonstrate its specificity for the analyte in the presence of its degradants. researchgate.net These methods are essential for establishing appropriate storage conditions and shelf-life for research samples and standards of this compound. dergipark.org.tr

Pharmacokinetic and Pharmacodynamic Modeling of Avanafil Metabolite M4 Theoretical, in Vitro, and Animal Studies

Disposition Kinetics of Avanafil (B1665834) Metabolite M4 in Preclinical Models

Preclinical studies, primarily in rats, have provided initial insights into the disposition of Avanafil and its metabolites. Following oral administration of avanafil to rats, the parent drug and its metabolites are distributed to various tissues. The highest concentrations are typically found in the gastrointestinal tract, liver, and kidney. fda.gov

A study involving the oral administration of avanafil to rats identified the presence of avanafil and its metabolites in both plasma and brain tissue, indicating that these compounds can cross the blood-brain barrier. nih.govresearchgate.netnih.gov In this study, the average percentage of total metabolites in plasma was found to be 27.1 ± 2.2%, while in the brain, it was 7.0 ± 1.0%. nih.govresearchgate.netnih.gov Specifically, after oral administration of an avanafil suspension to rats, the concentration of avanafil in the brain reached 115.48 ± 16.68 ng/g after 6 hours and decreased to 29.73 ± 7.47 ng/g after 24 hours. nih.gov

While these studies confirm the presence of avanafil metabolites in rat plasma and brain, detailed pharmacokinetic parameters specifically for the M4 metabolite in these preclinical models are not extensively reported in the public domain. The focus has often been on the parent compound, avanafil.

Theoretical Models of Avanafil Metabolite M4 Formation and Clearance

The formation of this compound is a result of the hepatic metabolism of avanafil. In vitro studies using human liver microsomes have established that avanafil is cleared predominantly by the cytochrome P450 (CYP) 3A4 isoenzyme, with a minor contribution from CYP2C9. europa.eueuropa.eu The M4 metabolite is a product of this metabolic process. caymanchem.com

Theoretical models for the formation and clearance of M4 would be based on the principles of enzyme kinetics, particularly the Michaelis-Menten kinetics that describe the interaction between the substrate (avanafil) and the metabolizing enzymes (CYP3A4 and CYP2C9). These models would consider the concentration of avanafil, the activity of the CYP enzymes, and the rate of formation of the M4 metabolite. However, specific, publicly available theoretical models detailing the quantitative aspects of M4 formation and clearance are limited.

Role of this compound in Total Pharmacological Activity

The inhibitory potency of the M4 metabolite for PDE5 is about 18% of that of avanafil. europa.eueuropa.euwvu.edunih.govdrugbank.comfda.gov Despite its lower potency, the M4 metabolite's contribution to the total pharmacological activity is estimated to be approximately 4%. europa.eueuropa.euwvu.edunih.govdrugbank.comfda.gov Another source suggests this contribution could be around 12%, considering relative plasma protein binding. tga.gov.au This contribution is a function of both its inherent potency and its relative abundance in the plasma. The M4 metabolite exhibits a phosphodiesterase selectivity profile that is similar to that of avanafil. europa.eueuropa.eutga.gov.au

| Parameter | Value |

| Plasma Concentration Relative to Avanafil | ~23% europa.eueuropa.euwvu.edunih.gov |

| In Vitro Inhibitory Potency for PDE5 (vs. Avanafil) | 18% europa.eueuropa.euwvu.edunih.govdrugbank.comfda.gov |

| Contribution to Total Pharmacological Activity | ~4% - 12% europa.eueuropa.euwvu.edunih.govdrugbank.comfda.govtga.gov.au |

Excretion Pathways of Avanafil Metabolites

Following its extensive metabolism, avanafil and its metabolites are eliminated from the body primarily through the feces. Studies in humans have shown that after oral administration of avanafil, approximately 62-63% of the administered dose is excreted as metabolites in the feces. europa.eueuropa.euwvu.edudrugbank.comfda.govtga.gov.au A smaller portion, around 21%, is excreted as metabolites in the urine. europa.eueuropa.euwvu.edudrugbank.comfda.govtga.gov.au This indicates that the primary route of elimination for avanafil metabolites, including M4, is through the biliary-fecal pathway.

Comparative Pharmacokinetic Modeling of this compound Across Different Preclinical Species

Detailed comparative pharmacokinetic modeling specifically for the M4 metabolite across different preclinical species is not widely available in published literature. However, general pharmacokinetic data for the parent compound, avanafil, across species provides some context.

Oral bioavailability of avanafil varies significantly across species, being very low in rats (1.5%) and moderate in dogs (30-40%), which is attributed to extensive first-pass metabolism. tga.gov.au The metabolic profile of avanafil has been shown to be qualitatively similar in male rats, male dogs, and humans. fda.gov This suggests that the formation of the M4 metabolite is a common metabolic pathway in these species.

In vitro studies have shown that plasma protein binding of avanafil is very high in humans (99%) and slightly lower in laboratory animals (91-96%). tga.gov.au The protein binding for the M4 metabolite has been reported to be approximately 97%. drugbank.com Differences in plasma protein binding across species can influence the unbound, pharmacologically active fraction of the metabolite and thus its distribution and clearance.

A study in dogs showed that food intake increased the Tmax, Cmax, and AUC values of avanafil compared to fasted animals. tga.gov.au While this pertains to the parent drug, it highlights a factor that could potentially influence the pharmacokinetics of its metabolites as well.

Further research is needed to develop comprehensive comparative pharmacokinetic models for this compound across different preclinical species to better understand interspecies variability and to aid in the extrapolation of preclinical findings to humans.

Comparative Metabolic and Activity Investigations of Avanafil Metabolite M4

Comparison of Avanafil (B1665834) Metabolite M4 Biotransformation with Other PDE5 Inhibitor Metabolites (e.g., Sildenafil (B151), Vardenafil, Tadalafil)

The biotransformation of phosphodiesterase-5 (PDE5) inhibitors is primarily a hepatic process, predominantly mediated by the cytochrome P450 (CYP) enzyme system. While sharing this general pathway, the specifics of the metabolic reactions and the resulting metabolites differ significantly among avanafil, sildenafil, vardenafil, and tadalafil.

Avanafil is cleared from the body mainly through hepatic metabolism, with CYP3A4 being the major enzyme responsible and CYP2C isoforms playing a minor role. researchgate.netmedscape.com This process yields two primary circulating metabolites: M4 and M16. unimi.itdrugbank.com The formation of M4 involves hydroxylation of the pyrrolidine (B122466) ring, while M16 is the product of N-dealkylation.

Sildenafil's metabolism follows a similar enzymatic path, relying principally on CYP3A4 and to a lesser extent, CYP2C9. fda.goveuropa.eu The main metabolic reaction is N-demethylation of the piperazine (B1678402) moiety, which produces its major active metabolite, N-desmethyl sildenafil. fda.govdrugbank.com

Vardenafil is also metabolized predominantly by CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. fda.govdrugs.com Its major circulating metabolite, known as M1, is formed through desethylation at the piperazine ring of the parent compound. fda.gov

Tadalafil is metabolized almost exclusively by CYP3A4. Its primary metabolic pathway involves demethylenation to form a catechol derivative, which is subsequently methylated and glucuronidated, leading to inactive metabolites.

| Parent Drug | Major Active Metabolite | Primary Metabolic Reaction | Primary CYP Enzymes |

|---|---|---|---|

| Avanafil | M4 | Hydroxylation | CYP3A4, CYP2C |

| Sildenafil | N-desmethyl sildenafil | N-Demethylation | CYP3A4, CYP2C9 |

| Vardenafil | M1 | Desethylation | CYP3A4, CYP3A5, CYP2C |

| Tadalafil | N/A (Metabolites are inactive) | Demethylenation, Methylation | CYP3A4 |

Comparative In Vitro Enzymatic Inhibition Profiles of M4 and Other PDE5 Inhibitor Metabolites

The pharmacological activity of a PDE5 inhibitor is not always limited to the parent compound; in some cases, metabolites also contribute to the therapeutic effect by inhibiting the PDE5 enzyme. A comparison of the in vitro inhibitory potency of these metabolites reveals significant differences.

Avanafil's major metabolite, M4, demonstrates a phosphodiesterase selectivity profile that is similar to its parent compound. unimi.it However, its potency is considerably lower. The half-maximal inhibitory concentration (IC50) of M4 against PDE5 is 51 nM, which is significantly weaker than the 4.2-5.2 nM IC50 of avanafil itself. tga.gov.au Various sources report that M4's inhibitory potency for PDE5 is approximately 18% that of avanafil. unimi.itdrugbank.com The other major metabolite of avanafil, M16, is inactive against PDE5. unimi.it

In contrast, sildenafil's primary metabolite, N-desmethyl sildenafil, is quite potent. It retains a PDE selectivity profile similar to sildenafil and has an in vitro potency for PDE5 that is approximately 50% of the parent drug. fda.goveuropa.eu

Vardenafil's main metabolite, M1, is also active. It has an in vitro inhibitory potency for PDE5 that is 28% of that of vardenafil. fda.govnih.gov

Tadalafil stands apart in this comparison as its major metabolites are considered pharmacologically inactive.

| Drug/Metabolite | IC50 for PDE5 (nM) | Inhibitory Potency Relative to Parent Drug |

|---|---|---|

| Avanafil | ~5.2 | 100% |

| Avanafil Metabolite M4 | 51 | ~18% |

| Sildenafil | ~3.6-5.2 | 100% |

| N-desmethyl sildenafil | N/A | ~50% |

| Vardenafil | ~0.7 | 100% |

| Vardenafil Metabolite M1 | N/A | ~28% |

| Tadalafil | ~4.0 | 100% |

Differences in Metabolic Extent and Metabolite Contribution Among PDE5 Inhibitors

For avanafil, the major active metabolite, M4, circulates at plasma concentrations that are approximately 23% of the parent compound. unimi.itdrugbank.com Factoring in its reduced potency (18% of avanafil), M4 accounts for only about 4% of the total pharmacological activity. unimi.itdrugbank.com

Sildenafil's N-desmethyl metabolite circulates at plasma concentrations around 40% of those seen for sildenafil. fda.govmedcentral.com Given that this metabolite has about 50% of the parent drug's potency, it is responsible for a significant portion—approximately 20%—of sildenafil's total pharmacologic effects. fda.govmedcentral.com

| Drug | Active Metabolite | Metabolite Plasma Concentration (Relative to Parent) | Metabolite Contribution to Total Activity |

|---|---|---|---|

| Avanafil | M4 | ~23% | ~4% |

| Sildenafil | N-desmethyl sildenafil | ~40% | ~20% |

| Vardenafil | M1 | ~26% | ~7% |

| Tadalafil | N/A | N/A | 0% |

Structural Basis for Differential Metabolism and Activity Among Avanafil Metabolites and Related Compounds

The differences in metabolism and activity among PDE5 inhibitors and their metabolites are rooted in their distinct molecular structures. These structural variations influence how they interact with metabolizing enzymes and the active site of the PDE5 enzyme.

Avanafil possesses a unique chemical structure based on a pyrimidine (B1678525) derivative, which differs from the purine-like structures of sildenafil and vardenafil. unimi.itnih.gov Its structure includes a (3-chloro-4-methoxybenzyl)amino group and a hydroxymethyl-pyrrolidinyl moiety. nih.gov Metabolism to the active M4 metabolite occurs via hydroxylation at the 2-hydroxymethyl-1-pyrrolidinyl group. researchgate.net This addition of a second hydroxyl group likely alters the molecule's binding affinity to the PDE5 catalytic site, reducing its inhibitory potency compared to the parent avanafil. The formation of the inactive M16 metabolite involves cleavage of this same group.

Sildenafil's structure features a methylpiperazine ring attached to a sulfonyl group. The primary metabolic pathway, N-demethylation, removes the methyl group from this piperazine ring to form N-desmethyl sildenafil. fda.gov This structural change is relatively minor, allowing the metabolite to retain a shape and charge distribution very similar to the parent drug. This structural similarity explains why it retains approximately 50% of sildenafil's inhibitory activity. fda.govmdpi.com

Tadalafil has a complex, rigid, multi-ring structure that is substantially different from the others. Its metabolism via demethylenation of a methylenedioxyphenyl group creates a catechol, a significant structural alteration. This change drastically affects the molecule's interaction with the PDE5 active site, rendering the resulting metabolites inactive.

Future Research Directions and Unexplored Avenues for Avanafil Metabolite M4

Investigation of Novel Metabolic Pathways Beyond Established Cytochrome P450 Involvement

The metabolism of avanafil (B1665834) is predominantly carried out by the cytochrome P450 (CYP) isoenzyme CYP3A4, with a minor contribution from CYP2C9, leading to the formation of its two main metabolites, M4 and M16. drugbank.comeuropa.euwvu.edudovepress.comtandfonline.com Specifically, avanafil undergoes biotransformation via the human cytochrome P450 (CYP) enzyme system, with CYP3A4 being the primary enzyme responsible for its metabolism into at least 11 metabolites. nih.gov

Future research should investigate other potential, less characterized metabolic pathways. While CYP enzymes are central, the role of other enzyme families, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), in the further conjugation and clearance of M4 has not been extensively studied. washington.edu Exploring these alternative pathways could provide a more complete picture of M4's disposition in the body. Additionally, investigating the potential for non-CYP450 oxidative metabolism could reveal novel biotransformation routes. washington.edu Research into whether M4 itself can be a substrate for further metabolism by other enzymes, including other CYP isoforms, would also be beneficial. nih.gov

Advanced Structural-Activity Relationship (SAR) Studies for M4 and Related Analogs

The M4 metabolite of avanafil has an in vitro inhibitory potency for phosphodiesterase type 5 (PDE5) that is 18% of the parent compound, avanafil. drugbank.comwvu.edudovepress.comtandfonline.com Despite its reduced potency, M4 still contributes approximately 4% of the total pharmacological activity. drugbank.comwvu.edudovepress.comtandfonline.com In contrast, the M16 metabolite is inactive against PDE5. drugbank.comeuropa.euwvu.edunih.gov

Advanced Structural-Activity Relationship (SAR) studies could elucidate the specific structural modifications in M4 that lead to this decreased but still significant activity. By synthesizing and evaluating a series of M4 analogs with systematic structural changes, researchers could map the key pharmacophoric features responsible for its interaction with the PDE5 active site. This could involve modifying the hydroxymethyl group on the pyrrolidine (B122466) ring or altering the substituents on the pyrimidine (B1678525) core. Such studies would not only enhance our understanding of the PDE5 binding pocket but could also guide the design of new PDE5 inhibitors with tailored potency and selectivity profiles.

Development of Predictive In Silico Models for M4 Metabolism and Biological Activity

Computational, or in silico, models are increasingly valuable tools in drug discovery and development. researchgate.net For Avanafil Metabolite M4, developing quantitative structure-activity relationship (QSAR) models could help predict the biological activity of related analogs without the need for extensive laboratory synthesis and testing. researchgate.net These models correlate the chemical structure of compounds with their biological effects.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling could be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of M4 in the body. By integrating data on enzyme kinetics, tissue distribution, and other physiological parameters, PBPK models can predict M4's concentration-time profile in various tissues and identify key factors influencing its pharmacokinetics. These predictive models can help anticipate potential drug-drug interactions and variability in patient response.

Exploration of M4's Role in Specific In Vitro Cellular Models Beyond PDE5 Inhibition

While the primary action of avanafil and its active metabolite M4 is the inhibition of PDE5, their effects on other cellular pathways and targets are less understood. drugbank.comwvu.edu Future research should explore the activity of M4 in a variety of in vitro cellular models to identify any off-target effects or novel therapeutic applications.

For instance, studies could investigate M4's influence on other phosphodiesterase isoforms, signaling pathways regulated by cyclic guanosine (B1672433) monophosphate (cGMP), or other cellular processes. genome.jp Given that avanafil has been shown to have high selectivity for PDE5 over other PDEs like PDE6 and PDE11, confirming the selectivity profile of M4 is an important step. nih.gov Investigating M4's effects in cell lines relevant to cardiovascular or neurological conditions where PDE5 inhibitors have shown potential could also be a fruitful area of research.

Application of Systems Pharmacology Approaches to M4 Metabolic Network Analysis

Systems pharmacology aims to understand drug action in the context of the entire biological system. nih.gov Applying this approach to the metabolic network of avanafil and its metabolites, including M4, could provide a holistic view of its pharmacological effects. nih.gov This would involve constructing a comprehensive network model that includes not only the primary metabolic pathways but also downstream signaling events and potential interactions with other cellular components. nih.gov

Methodological Advancements in High-Throughput Analysis of this compound and its Cofactors

The development of more advanced analytical methods is crucial for supporting future research on this compound. High-throughput screening (HTS) assays could be developed to rapidly assess the PDE5 inhibitory activity of a large number of M4 analogs, facilitating SAR studies.

Furthermore, advancements in mass spectrometry-based techniques could enable more sensitive and specific quantification of M4 and its cofactors in complex biological matrices. washington.edu Developing robust and validated methods for high-throughput analysis would be essential for conducting large-scale pharmacokinetic studies and for use in clinical settings to monitor metabolite levels. These methodological improvements would provide the necessary tools to efficiently explore the many remaining questions surrounding the pharmacology of this compound.

Q & A

Basic Research Questions

Q. What is the pharmacological significance of Avanafil Metabolite M4 in PDE5 inhibition, and how should researchers quantify its activity in vitro?

- Answer : M4 is a major active metabolite of avanafil, exhibiting 18% of the parent compound’s PDE5 inhibitory potency in vitro and contributing ~4% to avanafil’s overall pharmacologic activity . To quantify its activity, use recombinant PDE5 isoforms in enzyme inhibition assays with avanafil as a positive control. Measure IC50 values via dose-response curves, ensuring standardized buffer conditions (e.g., pH 7.4) and validated statistical methods (e.g., nonlinear regression analysis). Include metabolite stability assessments in hepatocyte models to account for metabolic variability .

Q. How should researchers design pharmacokinetic studies to characterize M4 exposure in preclinical models?

- Answer : Employ a crossover study design in rodent or non-human primate models, administering avanafil orally and collecting serial plasma samples. Quantify M4 using LC-MS/MS with deuterated internal standards. Key parameters include AUC (area under the curve), Cmax, and half-life (t1/2). Compare metabolite-to-parent ratios across species to assess translational relevance. Note that M4 constitutes ~23% of avanafil’s plasma concentration in humans . Statistical analysis should include non-compartmental modeling and ANOVA for inter-group comparisons .

Q. What methodological considerations are critical for validating M4’s metabolic pathways in human hepatocytes?

- Answer : Use primary human hepatocytes or CYP3A4/CYP2C-overexpressing cell lines to identify enzymes responsible for M4 formation. Inhibit specific CYP isoforms (e.g., ketoconazole for CYP3A4) to confirm metabolic contributions. Measure metabolite formation rates via LC-MS and normalize to protein content. Report kinetic parameters (Km, Vmax) and inter-donor variability. Ensure compliance with ethical guidelines for human-derived materials .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on M4’s pharmacodynamic activity across in vitro and in vivo models?

- Answer : Discrepancies often arise from differences in protein binding, tissue distribution, or assay sensitivity. Conduct parallel experiments using identical methodologies (e.g., PDE5 activity assays in both recombinant systems and tissue homogenates). Use radiolabeled avanafil to track M4 distribution in vivo. Apply multivariate regression to identify confounding variables (e.g., plasma protein levels, concurrent medications). Cross-validate findings with clinical data from phase 4 studies .

Q. What experimental strategies address the lack of M4 pharmacokinetic data in special populations (e.g., severe hepatic impairment)?

- Answer : Design population pharmacokinetic (PopPK) models incorporating covariates like CYP3A4 activity, albumin levels, and renal function. Use sparse sampling in clinical trials to collect M4 data from subpopulations. For ethical constraints, employ physiologically based pharmacokinetic (PBPK) modeling using Simcyp or GastroPlus, parameterized with in vitro metabolism data. Validate predictions against limited real-world datasets from post-marketing surveillance .

Q. How should researchers optimize statistical analysis for detecting M4-related adverse events in observational studies?

- Answer : Use propensity score matching to balance cohorts exposed to avanafil versus other PDE5 inhibitors. Apply time-to-event analysis (Cox proportional hazards models) for rare adverse events, adjusting for confounders like age and comorbidities. For signal detection, employ disproportionality analysis (e.g., reporting odds ratios) in pharmacovigilance databases. Report 95% confidence intervals and sensitivity analyses to assess robustness .

Methodological Resources

- In Vitro Validation : Reference FDA guidelines for enzyme inhibition assays (e.g., IC50 determination ) and EMA requirements for metabolite safety testing .

- Clinical Data Sharing : Follow ICMJE standards for de-identifying and depositing raw data in repositories like ClinicalTrials.gov or Dryad .

- Ethical Compliance : Ensure all human studies are registered prospectively (e.g., NCT number) and obtain informed consent for biospecimen use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.